1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
“1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Scientific Research Applications
Chemical Synthesis and Derivatives
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde and its derivatives play a significant role in chemical synthesis. For instance, the compound has been used as a precursor in the synthesis of various imidazole derivatives. Orhan et al. (2019) reported the use of imidazole-carbaldehydes, closely related to the compound , as building blocks in medicinal chemistry, highlighting their transformation into various imidazolium derivatives which can display biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).
Photoluminescence Properties
This compound has also been studied for its influence on the photoluminescence properties of certain zinc(II) complexes. Li et al. (2019) demonstrated that the ligand of this compound could transform in the presence of different terminal anions, leading to distinct photoluminescence properties in these complexes (Li, Liu, Deng, Huang, Chen, & Liao, 2019).
Antimicrobial and Antioxidant Activities
The derivatives of this compound have shown promise in the area of antimicrobial and antioxidant activities. For instance, Bassyouni et al. (2012) synthesized a series of imidazole derivatives and evaluated them for antioxidant and antimicrobial activities, indicating the potential use of these derivatives in the development of new therapeutic agents (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Catalysis and Green Chemistry
This compound has been used in research focusing on green chemistry and catalysis. For example, Davoodnia et al. (2010) reported the use of a Brønsted acidic ionic liquid for the synthesis of tetrasubstituted imidazoles, indicating an environmentally friendly approach to chemical synthesis (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Crystal Structure Analysis
Additionally, studies like those by Selvanayagam et al. (2010) have focused on the crystal structure analysis of derivatives of this compound, providing valuable insights into their molecular structure (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJGGBCYTQGESG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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